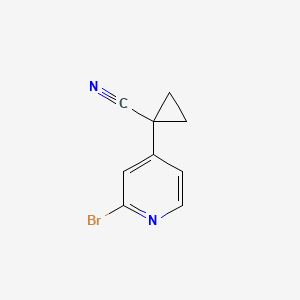
1-(2-Bromopyridin-4-YL)cyclopropanecarbonitrile
Cat. No. B567602
Key on ui cas rn:
1279815-46-1
M. Wt: 223.073
InChI Key: HKLRZPZCPJJBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08927550B2
Procedure details


A solution of (2-bromopyridin-4-yl)-acetonitrile (1.20 g, 6.09 mmol) and the 1,2-dibromoethane (0.663 mL, 7.61 mmol) in a mixture of anhydrous Et2O (5 mL) and anhydrous DMSO (1 mL) is added to a suspension of NaH (60% dispersion in mineral oil, 585 mg, 14.6 mmol) in anhydrous DMSO (10 mL) while controlling the resulting exotherm by cooling in a water bath, and the resulting mixture is stirred at room temperature. After 18 hours, water (10 mL) and EtOAc (10 mL) are added, phases are separated and the aqueous layer is extracted with EtOAc (3×10 mL). The combined organic layers are washed with brine (30 mL) and dried over MgSO4, filtered and concentrated. The residue is purified by silica gel chromatography eluting with a gradient of 0-60% EtOAc in heptane to afford 1-(2-bromopyridin-4-yl)-cyclopropanecarbonitrile as a solid. MS m/z 223.4, 225.4.








Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([CH2:8][C:9]#[N:10])[CH:5]=[CH:4][N:3]=1.Br[CH2:12][CH2:13]Br.CCOCC.[H-].[Na+]>CS(C)=O.CCOC(C)=O.O>[Br:1][C:2]1[CH:7]=[C:6]([C:8]2([C:9]#[N:10])[CH2:13][CH2:12]2)[CH:5]=[CH:4][N:3]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=CC(=C1)CC#N
|
|
Name
|
|
|
Quantity
|
0.663 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCBr
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture is stirred at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling in a water bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
phases are separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer is extracted with EtOAc (3×10 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers are washed with brine (30 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by silica gel chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a gradient of 0-60% EtOAc in heptane
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=NC=CC(=C1)C1(CC1)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
